(4-Formylphenyl) 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formylphenyl) 3,4-dimethoxybenzoate is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 3,4-dimethoxybenzoic acid. This compound is of interest due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylphenyl) 3,4-dimethoxybenzoate typically involves the esterification of 4-formylphenol with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-carboxyphenyl 3,4-dimethoxybenzoate.
Reduction: 4-(hydroxymethyl)phenyl 3,4-dimethoxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Formylphenyl) 3,4-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of (4-Formylphenyl) 3,4-dimethoxybenzoate largely depends on its interaction with biological molecules. The formyl group can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound’s aromatic rings and methoxy groups may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Ethoxy-4-formylphenyl 3,4-dimethoxybenzoate
- 2-Bromo-4-formylphenyl 3,4-dimethoxybenzoate
Comparison: (4-Formylphenyl) 3,4-dimethoxybenzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 2-ethoxy-4-formylphenyl 3,4-dimethoxybenzoate and 2-bromo-4-formylphenyl 3,4-dimethoxybenzoate, it may exhibit different chemical and biological properties due to the presence of the formyl group at the para position.
Properties
IUPAC Name |
(4-formylphenyl) 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-14-8-5-12(9-15(14)20-2)16(18)21-13-6-3-11(10-17)4-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAJVSPIIJGINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.